![molecular formula C9H10FNO B1420386 2-(Dimethylamino)-5-fluorobenzaldehyde CAS No. 1096880-71-5](/img/structure/B1420386.png)
2-(Dimethylamino)-5-fluorobenzaldehyde
Overview
Description
The compound seems to be related to Dimethylaminoethyl acrylate , which is an unsaturated carboxylic acid ester having a tertiary amino group. It is a colorless to yellowish, water-miscible liquid with a pungent, amine-like odor .
Synthesis Analysis
While specific synthesis methods for “2-(Dimethylamino)-5-fluorobenzaldehyde” are not available, a synthetic process of 2-dimethylaminoethyl chloride hydrochloride has been reported . This process involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 DEG C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .Scientific Research Applications
Drug Delivery Systems
The compound is integral in creating polymersomes , which are vesicles that can deliver drugs effectively within the body. These polymersomes are more robust than liposomes and can respond to pH and temperature changes, making them ideal for targeted drug delivery . The compound’s ability to form polymersomes is due to its amphiphilic nature, which allows it to assemble in aqueous solutions.
Gene Therapy
“2-(Dimethylamino)-5-fluorobenzaldehyde” is used in the synthesis of block copolymers that can form electrostatic complexes with anionic biomacromolecules like DNA and RNA. This property is particularly useful in gene delivery applications, where the compound can help in the transfer of genetic material into cells .
Nanoreactors
The compound’s role in the formation of polymersomes also extends to their use as nanoreactors . These nanoreactors can facilitate chemical reactions on a nanoscale, which is beneficial for various fields, including synthetic chemistry and materials science .
Anticancer Therapeutics
In cancer research, the compound has been used to create micelles that can co-load anticancer drugs and DNA, offering a synergistic approach to cancer therapy. The micelles’ ability to load both the drug and genetic material simultaneously is crucial for the development of advanced treatment strategies .
Bioconjugation
“2-(Dimethylamino)-5-fluorobenzaldehyde” is utilized in bioconjugation reactions, particularly with carboxylated peptides and small proteins. This application is vital in medical research for preparing various biologically active compounds and studying their interactions.
Antibacterial Coatings
The compound has been used to fabricate antibacterial coatings by incorporating silver nanoparticles into quaternized poly(2-(dimethylamino)ethyl methacrylate) brushes. This application is significant in creating surfaces that can resist bacterial growth and prevent infections .
Safety and Hazards
The safety data sheet for Dimethylaminoethyl acrylate , a related compound, indicates that it is flammable, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, is fatal if inhaled, is suspected of damaging fertility or the unborn child, and is very toxic to aquatic life .
Future Directions
While specific future directions for “2-(Dimethylamino)-5-fluorobenzaldehyde” are not available, research on related compounds like PDMAEMA is ongoing. For instance, PDMAEMA is being studied for its potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .
properties
IUPAC Name |
2-(dimethylamino)-5-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYBTUKEJLGZCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-5-fluorobenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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